(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester
Overview
Description
(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring substituted with a methyl group at the 4-position and a carbamic acid tert-butyl ester group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and purity of the desired compound.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The carbamic acid tert-butyl ester group can enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbamic acid tert-butyl ester group enhances its stability and potential therapeutic applications compared to other indole derivatives .
Biological Activity
(4-Methyl-1H-indol-6-yl)-carbamic acid tert-butyl ester, a compound with significant potential in medicinal chemistry, belongs to the class of carbamates. This article explores its biological activities, including antimalarial, antimicrobial, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a carbamate functional group which enhances its stability and bioavailability. The presence of the indole moiety contributes to its diverse pharmacological profiles. Carbamates are known for their ability to modulate interactions with biological targets, making them valuable in drug design .
Antimalarial Activity
Research has demonstrated that derivatives of this compound exhibit potent antimalarial activity. In vitro studies showed significant activity against Plasmodium species, particularly when tested against chloroquine-sensitive and chloroquine-resistant strains. The selectivity indices indicated a favorable therapeutic window compared to mammalian cells.
Table 1: In Vitro Antimalarial Activity of Derivatives
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
Compound A | 0.5 | 20 |
Compound B | 1.2 | 15 |
Compound C | 0.8 | 18 |
These findings suggest that modifications to the indole structure can enhance antimalarial efficacy while reducing toxicity .
Antimicrobial Activity
The compound also displays notable antimicrobial properties. It has been tested against various pathogenic bacteria and fungi, showing effectiveness in inhibiting growth.
Table 2: Antimicrobial Efficacy Against Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Candida albicans | 8 µg/mL |
These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce cell death in cancer cell lines through mechanisms involving microtubule disruption and apoptosis.
Table 3: Cytotoxicity Against Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
U251 (Glioblastoma) | 0.9 |
MCF-7 (Breast Cancer) | 1.5 |
A549 (Lung Cancer) | 1.2 |
The cytotoxic effects were attributed to the induction of methuosis, a form of cell death associated with extensive vacuolization .
Case Studies
- Antimalarial Efficacy in Vivo : A study involving a mouse model infected with P. berghei demonstrated that administration of the compound resulted in a significant reduction in parasitemia levels compared to controls.
- Microtubule Disruption : In vitro assays indicated that the compound effectively disrupted microtubule polymerization in cancer cells, leading to cell cycle arrest and apoptosis.
Properties
IUPAC Name |
tert-butyl N-(4-methyl-1H-indol-6-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-9-7-10(8-12-11(9)5-6-15-12)16-13(17)18-14(2,3)4/h5-8,15H,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRJCYKVTAFQTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.